molecular formula C29H59N10O17P3S B12064125 octanoyl Coenzyme A (ammonium salt)

octanoyl Coenzyme A (ammonium salt)

Cat. No.: B12064125
M. Wt: 944.8 g/mol
InChI Key: FTIQWXKUZWNHGD-UHFFFAOYSA-N
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Description

Octanoyl Coenzyme A (ammonium salt) is a medium-chain fatty acyl-CoA ester (C8:0 CoA) with the molecular formula C₂₉H₅₉N₁₀O₁₇P₃S and a molecular weight of 944.82 g/mol . It plays a pivotal role in lipid metabolism, particularly in β-oxidation, where it serves as a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). Deficiencies in MCAD lead to the accumulation of octanoyl carnitine, a diagnostic marker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a common fatty acid oxidation disorder .

Beyond metabolism, octanoyl CoA inhibits key enzymes such as citrate synthase (CS) and glutamate dehydrogenase (GDH) with IC₅₀ values of 0.4–1.6 mM, suggesting regulatory roles in the tricarboxylic acid (TCA) cycle and nitrogen metabolism . Its aqueous instability necessitates storage at -20°C in powder form, though short-term use in solution (≤24 hours at 2–8°C) is feasible .

Properties

Molecular Formula

C29H59N10O17P3S

Molecular Weight

944.8 g/mol

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C29H50N7O17P3S.3H3N/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);3*1H3

InChI Key

FTIQWXKUZWNHGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Acyl Chloride and Coenzyme A Thioesterification

The most established chemical method involves reacting octanoyl chloride with Coenzyme A (CoA) in aqueous alkaline conditions. This nucleophilic substitution leverages the thiol group of CoA to displace chloride, forming the thioester bond. Key parameters include:

  • pH control : Maintaining pH 8.0–8.5 with Tris or phosphate buffers to optimize thiolate ion formation.

  • Temperature : Reactions proceed at 4°C to minimize hydrolysis of the acyl chloride.

  • Stoichiometry : A 1.2:1 molar ratio of octanoyl chloride to CoA ensures complete conversion, with excess acyl chloride removed via extraction.

Yield : 60–75% under optimal conditions, with impurities including unreacted CoA and hydrolyzed octanoic acid.

Solid-Phase Synthesis with Activated Carboxylates

Recent advances employ N-hydroxysuccinimide (NHS) esters of octanoic acid for selective acylation. The NHS-activated octanoate reacts with CoA’s thiol in dimethylformamide (DMF), yielding octanoyl-CoA with reduced side reactions.

  • Solvent system : Anhydrous DMF with 1% triethylamine (TEA) enhances solubility and reaction kinetics.

  • Purification : Reverse-phase HPLC using C18 columns with a gradient of 10–50% acetonitrile in 30 mM triethylammonium acetate (TEAA).

Advantages : Higher purity (≥95%) and scalability for industrial production.

Chemo-Enzymatic Approaches

Acyl-CoA Synthetase-Mediated Synthesis

Enzymatic methods use acyl-CoA synthetases (ACSS) to catalyze ATP-dependent ligation of octanoic acid and CoA.

  • Substrates : Octanoic acid (5 mM), CoA (4 mM), ATP (10 mM), MgCl₂ (10 mM).

  • Conditions : pH 7.4, 37°C, 2-hour incubation.

  • Enzyme source : Recombinant E. coli ACSS2 achieves 85–90% conversion efficiency.

Limitations : ATP regeneration systems are required for large-scale synthesis, increasing complexity.

Thioesterase-Coupled Systems

Combining lipases with thioesterases enables one-pot synthesis from octanoyl-ACP (acyl carrier protein) and CoA:

  • Lipase-mediated hydrolysis : Octanoyl-ACP → octanoic acid.

  • Thioesterase activation : Octanoic acid + CoA → octanoyl-CoA.

Yield : 70–80% with Pseudomonas fluorescens lipase and Streptomyces thioesterase.

Purification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

Post-synthesis purification employs ion-pairing reverse-phase LC with electrospray ionization (ESI) MS detection:

  • Column : XBridge BEH C18 (2.1 × 150 mm, 3.5 μm).

  • Mobile phase :

    • A : 30 mM TEAA in water.

    • B : 30 mM TEAA in acetonitrile.

  • Gradient : 15% B (0–5 min) → 50% B (5–19 min) → 100% B (19–24 min).

Key metrics :

ParameterValue
Retention time12.3 ± 0.2 min
Mass accuracy (MS)<2 ppm error
Purity≥98%

Ammonium Salt Formation

The triammonium salt form is stabilized via counterion exchange:

  • Ion-exchange resin : Dowex 50WX8 (NH₄⁺ form).

  • Elution : 0.1 M ammonium bicarbonate (pH 8.0).

  • Lyophilization : −80°C, 48 hours.

Storage : −80°C in aliquots to prevent freeze-thaw degradation.

Analytical Quantification

Tandem Mass Spectrometry (MS/MS)

MRM (multiple reaction monitoring) detects octanoyl-CoA via neutral loss of 507.0 Da (CoA moiety):

  • Precursor ion : m/z 1,002.3 ([M+H]⁺).

  • Product ion : m/z 495.3 ([M+H−507]⁺).

  • Collision energy : 35 eV.

Sensitivity : Limit of detection (LOD) = 0.1 pmol/injection.

Nuclear Magnetic Resonance (NMR)

¹H-NMR (600 MHz, D₂O) confirms structure:

  • δ 0.88 (t, 3H, terminal CH₃).

  • δ 1.28 (m, 10H, -(CH₂)₅-).

  • δ 2.45 (t, 2H, -SCOCH₂-).

Industrial and Research Applications

Pharmaceutical Development

Octanoyl-CoA serves as a substrate for ghrelin O-acyltransferase (GOAT), enabling studies on appetite regulation.

Metabolic Engineering

In Saccharomyces cerevisiae, octanoyl-CoA is a precursor for medium-chain fatty acid production, with titers reaching 120 mg/L in optimized strains .

Chemical Reactions Analysis

Types of Reactions

Octanoyl Coenzyme A (ammonium salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include acetyl Coenzyme A, shorter-chain acyl Coenzyme A derivatives, and octanoic acid .

Mechanism of Action

Octanoyl Coenzyme A (ammonium salt) exerts its effects by participating in the β-oxidation pathway of fatty acid metabolism. It is converted into acetyl Coenzyme A through a series of enzymatic reactions, which then enters the citric acid cycle to produce energy. The molecular targets involved in this process include acyl-CoA dehydrogenase, enoyl-CoA hydratase, and β-ketothiolase .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Acyl-CoA compounds vary in chain length, saturation, and salt form, which influence their biochemical behavior:

Compound (Ammonium Salt) Chain Length Molecular Formula Molecular Weight (g/mol) Key Features
Octanoyl CoA (C8:0) C8 C₂₉H₅₉N₁₀O₁₇P₃S 944.82 Medium-chain; inhibits CS/GDH
Decanoyl CoA (C10:0) C10 C₃₁H₆₃N₁₀O₁₇P₃S 972.89 Medium-chain; DGAT substrate
Lauroyl CoA (C12:0) C12 C₃₃H₆₇N₁₀O₁₇P₃S 1000.36 Medium-chain; used in lipid synthesis
Myristoyl CoA (C14:0) C14 C₃₅H₇₁N₁₀O₁₇P₃S 1028.39 Long-chain; protein acylation
Palmitoleoyl CoA (C16:1) C16 (n7) C₃₇H₇₃N₁₀O₁₇P₃S 1055.02 Unsaturated; β-oxidation intermediate
Lignoceroyl CoA (C24:0) C24 C₄₅H₉₁N₁₀O₁₇P₃S 1169.20 Very long-chain; linked to X-ALD

Key Observations :

  • Chain Length : Longer chains (e.g., C24:0) increase molecular weight and hydrophobicity, impacting solubility and membrane interactions .
  • Saturation : Unsaturated acyl-CoAs (e.g., C16:1, C18:2) exhibit bent conformations, altering enzyme binding compared to saturated analogs .
  • Salt Forms: Sodium salts (e.g., octanoyl CoA sodium salt, CAS 1264-52-4) have lower molecular weights (893.73 g/mol) and may differ in solubility versus ammonium salts .
Functional Differences
  • Metabolic Pathways: Octanoyl CoA: Primarily catabolized in β-oxidation; accumulates in MCADD . Malonyl CoA (C3:0, CAS 524-14-1): Regulates fatty acid synthesis by inhibiting carnitine palmitoyltransferase 1 (CPT1), unlike octanoyl CoA . Lignoceroyl CoA: Processed in peroxisomes; defects cause X-linked adrenoleukodystrophy (X-ALD) .
  • Enzyme Specificity: Octanoyl CoA is a substrate for DGAT1 in triacylglycerol synthesis but shows lower activity compared to C10:0 and C12:0 CoA in yeast assays .
  • Disease Associations: Octanoyl CoA: Linked to MCADD (1:10,000 incidence) . Lauroyl CoA: Elevated in disorders of mitochondrial long-chain fatty acid oxidation .

Q & A

Q. How should octanoyl Coenzyme A (ammonium salt) be stored to ensure stability and prevent degradation?

  • Methodological Answer :
    • Powder Form : Store lyophilized octanoyl CoA at <–20°C in airtight containers to maintain stability for ≥1 year .
    • Aqueous Solutions : Dissolve in nitrogen-purged buffers (to remove oxygen) and store at 2–8°C ; use within 24 hours to avoid hydrolysis. For long-term storage, aliquot solutions and freeze at –80°C .
    • Critical Note : Avoid repeated freeze-thaw cycles. Confirm purity (>99%) via HPLC before critical experiments .

Q. What solvents and conditions are optimal for preparing octanoyl CoA solutions?

  • Methodological Answer :
    • Primary Solvents : Use deionized water or methanol:water mixtures (e.g., 80:20:2 v/v chloroform:methanol:water) for solubilization. Avoid organic solvents with high acidity or oxidizing agents .
    • Concentration Limits : Prepare stock solutions at <50 mg/mL in water to prevent precipitation. For TLC analysis, use a mobile phase of chloroform:methanol:water (10:10:3 v/v) .
    • Validation : Confirm solubility via spectrophotometry (absorbance at 260 nm for CoA moiety) and adjust pH to 6.5–7.5 using ammonium bicarbonate .

Q. How should standard solutions of octanoyl CoA be prepared for quantitative assays?

  • Methodological Answer :
    • Weighing : Use an analytical balance in a nitrogen-filled glovebox to minimize oxidation.
    • Dissolution : Add pre-chilled, nitrogen-purged buffer (e.g., 50 mM Tris-HCl, pH 7.4) and vortex gently.
    • Calibration : Validate concentration using a molar extinction coefficient of 15,400 M⁻¹cm⁻¹ at 260 nm .
    • Quality Control : Perform LC-MS/MS to confirm absence of degradation products (e.g., free CoA or acyl-carnitines) .

Advanced Research Questions

Q. How can octanoyl CoA be used to study acyltransferase enzyme kinetics in lipid metabolism?

  • Experimental Design :
    • Substrate Specificity Assays : Combine octanoyl CoA (C8:0) with 1-palmitoyl-2-oleoyl-sn-glycerol (16:0/18:1-DAG) as the acyl acceptor in DGAT (diacylglycerol acyltransferase) assays. Include controls with other acyl-CoA chain lengths (C10:0–C22:6) to compare enzyme preferences .
    • Microsome Preparation : Isolate microsomes from yeast or mammalian cells via differential centrifugation. Pre-incubate with protease inhibitors and EDTA-free buffers to preserve activity .
    • Data Normalization : Subtract background TAG levels from microsome-only and DAG-only controls. Express activity as nmol TAG/min/mg protein .

Q. What methodological considerations are critical when using octanoyl CoA in metabolic flux studies of mitochondrial disorders?

  • Key Approaches :
    • In Vitro Modeling : Incubate patient-derived fibroblasts with octanoyl CoA and measure acylcarnitine profiles via LC-MS/MS. Compare to healthy controls to detect medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .
    • Isotopic Tracing : Use ¹³C-labeled octanoyl CoA to track flux through β-oxidation and ketogenesis pathways. Quantify labeled metabolites (e.g., acetyl-CoA, ketone bodies) .
    • Data Contradictions : Address discrepancies in flux rates by standardizing cell culture conditions (e.g., oxygenation, nutrient availability) and validating with genetic knockouts .

Q. How can researchers resolve discrepancies in kinetic data for octanoyl CoA-dependent enzymes across different experimental models?

  • Troubleshooting Strategies :
    • Assay Conditions : Ensure consistent pH (7.0–7.5), temperature (25–37°C), and ionic strength. Variations in Mg²⁺ concentration (1–5 mM) can alter enzyme affinity .
    • Substrate Purity : Verify octanoyl CoA purity (>99%) via TLC or LC-MS. Contaminants like free fatty acids or CoASH may inhibit enzymes .
    • Interference Checks : Include acyl-CoA synthetase inhibitors (e.g., triacsin C) to rule out endogenous substrate conversion .
    • Comparative Analysis : Benchmark kinetic parameters (Km, Vmax) against literature values for the same enzyme (e.g., DGAT1 vs. DGAT2 isoforms) .

Q. What advanced techniques are recommended for quantifying octanoyl CoA in complex biological matrices?

  • Analytical Workflow :
    • Extraction : Use ice-cold acetonitrile:methanol (7:3 v/v) with 0.1% formic acid to precipitate proteins. Centrifuge at 15,000×g for 10 min .
    • LC-MS/MS Setup : Employ a C18 reverse-phase column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions for m/z 944.3 → 261.1 (CoA backbone) .
    • Quantification : Use deuterated internal standards (e.g., octanoyl CoA-d3) to correct for matrix effects .

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